molecular formula C20H22O7 B3032597 Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- CAS No. 26954-85-8

Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy-

Cat. No.: B3032597
CAS No.: 26954-85-8
M. Wt: 374.4 g/mol
InChI Key: MGTCSBXFQWXQDZ-UHFFFAOYSA-N
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Description

Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple methoxy groups attached to a benzene ring, which significantly influences its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,4-dimethoxyphenylacetic acid with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and control the reaction temperature. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring enhance its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: A simpler analog with similar methoxy groups but lacking the additional acyl group.

    Homoveratric acid: Another related compound with similar structural features and reactivity.

Uniqueness

Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- stands out due to its additional acyl group, which imparts unique reactivity and potential applications. This structural difference allows it to participate in a broader range of chemical reactions and enhances its utility in various fields of research and industry.

Properties

IUPAC Name

2-[2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-24-16-6-5-12(8-17(16)25-2)7-15(21)14-11-19(27-4)18(26-3)9-13(14)10-20(22)23/h5-6,8-9,11H,7,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTCSBXFQWXQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=CC(=C(C=C2CC(=O)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181439
Record name Acetic acid, (2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxyphenyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26954-85-8
Record name 2-[2-(3,4-Dimethoxyphenyl)acetyl]-4,5-dimethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26954-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026954858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxyphenyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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